methyl 2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetate methyl 2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetate
Brand Name: Vulcanchem
CAS No.: 864923-33-1
VCID: VC11898180
InChI: InChI=1S/C13H10N2O4/c1-18-10(16)6-15-7-14-11-8-4-2-3-5-9(8)19-12(11)13(15)17/h2-5,7H,6H2,1H3
SMILES: COC(=O)CN1C=NC2=C(C1=O)OC3=CC=CC=C32
Molecular Formula: C13H10N2O4
Molecular Weight: 258.23 g/mol

methyl 2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetate

CAS No.: 864923-33-1

Cat. No.: VC11898180

Molecular Formula: C13H10N2O4

Molecular Weight: 258.23 g/mol

* For research use only. Not for human or veterinary use.

methyl 2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetate - 864923-33-1

Specification

CAS No. 864923-33-1
Molecular Formula C13H10N2O4
Molecular Weight 258.23 g/mol
IUPAC Name methyl 2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetate
Standard InChI InChI=1S/C13H10N2O4/c1-18-10(16)6-15-7-14-11-8-4-2-3-5-9(8)19-12(11)13(15)17/h2-5,7H,6H2,1H3
Standard InChI Key SXZWXRWFXFYFGZ-UHFFFAOYSA-N
SMILES COC(=O)CN1C=NC2=C(C1=O)OC3=CC=CC=C32
Canonical SMILES COC(=O)CN1C=NC2=C(C1=O)OC3=CC=CC=C32

Introduction

Methyl 2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetate is a complex organic compound with a unique molecular structure. It belongs to a class of compounds known for their diverse pharmacological properties, which may include anti-inflammatory and antimicrobial effects. The compound's intricate arrangement of atoms, particularly the presence of nitrogen and oxygen heteroatoms within a tricyclic framework, contributes to its chemical behavior and interactions within biological systems.

Synthesis and Preparation

The synthesis of methyl 2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetate typically involves multi-step organic reactions. These methods may include various reagents and conditions tailored to optimize yields and purity. Techniques such as chromatography are often used for purification at different stages of synthesis. Modern methods may incorporate transition metal-free reactions or continuous flow chemistry to improve efficiency.

Biological Activities and Potential Applications

While specific biological activities of this compound are not extensively documented, compounds with similar structures often exhibit anti-inflammatory and antimicrobial properties. Further research is essential to fully elucidate its applications and confirm its efficacy in various biological contexts.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator